1-Benzofuran-2-Sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonylated benzofurans, including 1-Benzofuran-2-sulfonamide, has been achieved through various innovative methods. A notable approach involves the Ag-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates, which offers a convenient route to benzofurans bearing dual functional groups with high chemo- and regioselectivities under mild conditions (Wu et al., 2017). Similarly, a metal-free visible-light-induced method facilitates the synthesis through oxidative cyclization of 1,6-enynes and arylsulfinic acids, showcasing the capability for efficient C–S, C-C, and C=O bond formation in a single operation (Wang et al., 2020).
Molecular Structure Analysis
The molecular structure of 1-Benzofuran-2-sulfonamide derivatives has been extensively studied using X-ray diffraction, NBO, and HOMO-LUMO analysis. DFT studies have provided insight into the molecule's geometry, vibrational frequencies, and electronic properties, offering a comprehensive understanding of its stability and reactivity (Sarojini et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 1-Benzofuran-2-sulfonamide includes participation in various reactions, such as cyclofunctionalization processes to yield α-phenylsulfanylmethyl cyclic ethers, lactones, and sulfonamides. These reactions demonstrate the compound's utility in synthesizing complex molecules with potential biological activities (Crich et al., 2004).
Physical Properties Analysis
The physical properties of 1-Benzofuran-2-sulfonamide derivatives, such as melting points, solubility, and stability, have been characterized through thermal analysis, including TGA and DTA. These studies provide essential information for the compound's handling and application in various chemical processes (Sarojini et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, electrophilicity, and potential as a precursor for further chemical modifications, have been explored through reactions with diverse nucleophiles. Such studies underscore the versatility of 1-Benzofuran-2-sulfonamide as a building block for the synthesis of pharmacologically relevant molecules (Liu et al., 2009).
Scientific Research Applications
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Anti-tumor Activity
- Field : Oncology
- Application : Benzofuran derivatives have shown potential as anticancer agents .
- Method : The chemical structure of benzofuran derivatives is evaluated for antiproliferative activity and selective inhibition of Hypoxia-inducible factor 1 (HIF-1) .
- Results : In vivo testing using a murine lung cancer model demonstrated a significant anticancer activity by reducing the growth of metastatic lesions in the lung .
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Antibacterial Activity
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Anti-oxidative Activity
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Anti-viral Activity
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Anti-inflammatory Activity
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Antifungal Activity
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Anticancer Activity
- Field : Oncology
- Application : Some substituted benzofurans have shown significant anticancer activities .
- Method : The inhibition rates in different types of cancer cells by 10 μM of a specific benzofuran derivative were measured .
- Results : The compound was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells were as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
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Antioxidant Activity
- Field : Biochemistry
- Application : Benzofuran-2-one derivatives were found to have good antioxidant activity .
- Method : The antioxidant capacity of the most stable compounds was evaluated by both DPPH assay and cyclic voltammetry analyses performed in alcoholic media (methanol) as well as in aprotic solvent (acetonitrile) .
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable focus on the discovery of new drugs in the fields of drug invention and development .
properties
IUPAC Name |
1-benzofuran-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBECZJTWMSIKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444336 | |
Record name | 2-BENZOFURANSULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-Sulfonamide | |
CAS RN |
124043-72-7 | |
Record name | 2-BENZOFURANSULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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